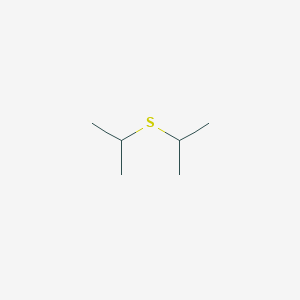

Diisopropyl sulfide

Descripción general

Descripción

Diisopropyl sulfide is an organic compound with the molecular formula C6H14S. It is a colorless liquid with a distinct odor and is known for its relatively low boiling point of 120°C. This compound is part of the organosulfur family, which includes various compounds containing sulfur atoms bonded to carbon atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diisopropyl sulfide can be synthesized through several methods. One common method involves the reaction of isopropyl alcohol with hydrogen sulfide in the presence of an acid catalyst. The reaction proceeds as follows:

2(CH3)2CHOH+H2S→(CH3)2CHSCH(CH3)2+2H2O

Another method involves the reaction of isopropyl chloride with sodium sulfide:

2(CH3)2CHCl+Na2S→(CH3)2CHSCH(CH3)2+2NaCl

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of diisopropyl disulfide. This method is preferred due to its efficiency and scalability.

Análisis De Reacciones Químicas

Formation via Propylene-Sulfur Reactions

Diisopropyl sulfide is synthesized through reactions between propylene and sulfur or hydrogen sulfide in the presence of accelerators. Key findings include:

-

Accelerator Effects : Zinc dimethyl dithiocarbamate (ZnDMDC) significantly enhances sulfide formation, while γ-radiation reduces yields, suggesting non-radical pathways dominate in accelerated systems .

-

Byproducts : Carbon disulfide (CS₂) and hydrogen sulfide (H₂S) are observed alongside this compound .

Reaction Pathway :

Table 1 : Product distribution in propylene-sulfur reactions

| Accelerator | This compound Yield | Major Byproducts |

|---|---|---|

| None | Trace | Propadiene, H₂S |

| ZnDMDC | High | CS₂, H₂S |

| Di-tert-butyl peroxide | Moderate | Propadiene, thiophenes |

Reactivity with Sulfur Dichloride (S₂Cl₂)

This compound reacts with S₂Cl₂ in chlorobenzene under basic conditions (DABCO) to form sulfur-rich heterocycles:

-

Primary Products :

Key Observations :

-

Addition of diisopropyl disulfide at later stages selectively yields 1 .

-

UV irradiation induces interconversion between 1 and 2 .

Table 2 : Reaction outcomes with S₂Cl₂

| Conditions | Product | Yield (%) |

|---|---|---|

| S₂Cl₂, DABCO, 25°C | 1 | 45 |

| S₂Cl₂, DABCO, UV | 2 | 60 |

| S₂Cl₂ + (i-C₃H₇)₂S₂, DABCO | 1 | 78 |

Thermal Decomposition

At elevated temperatures, this compound undergoes decomposition via radical pathways:

-

Products : Propene, methylphosphonic acid (MPA), and 2-propanol .

-

Mechanism : Two pathways identified:

Activation Barriers :

Reactions with Electron-Deficient Alkynes

This compound forms adducts with dimethyl acetylenedicarboxylate (DMAD):

Table 3 : DMAD adduct formation

| Starting Material | Adduct | Yield (%) |

|---|---|---|

| 1 | 9 | 85 |

| 2 | 10 | 72 |

Phosphine-Mediated Transformations

Triphenylphosphine (Ph₃P) induces desulfurization and structural rearrangements:

-

With 1.27 equiv Ph₃P : Forms 4,5-di(isopropylthio)-1,2-dithiole-3-thione (11 ) .

-

With 2 equiv Ph₃P : Produces thiodesaurine (12 ) as isomers .

Follow-Up Reaction :

Thiodesaurine (12 ) reacts with nitrile oxide (16 ) to yield desaurines 14 and 15 .

Oxidative Pathways

This compound participates in oxidation reactions, though specific data is limited. Analogous dialkyl sulfides typically form sulfoxides (R₂SO) and sulfones (R₂SO₂) using agents like H₂O₂ or O₃ .

Aplicaciones Científicas De Investigación

Organic Synthesis

Diisopropyl sulfide serves as an important reagent in organic synthesis, particularly in the following areas:

- Sulfation Reactions : DIPS can be utilized in O-sulfation reactions, where it acts as a sulfate source for hydroxyl-containing compounds such as carbohydrates and amino acids. This process enhances the electrophilicity of the sulfur atom, making it useful for drug discovery and biological function studies .

- Synthesis of Sulfides : It is employed in the synthesis of other sulfide compounds through nucleophilic substitution reactions, contributing to the development of various pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research has identified this compound as a potential candidate for drug development due to its biological activities:

- Antimicrobial Properties : Studies have shown that DIPS exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Cancer Research : this compound has been investigated for its effects on cancer cell lines. In particular, studies have indicated that it may influence apoptosis pathways in certain types of cancer cells, suggesting its potential role in cancer therapy .

Industrial Applications

This compound finds applications in several industrial processes:

- Vulcanization of Rubber : DIPS is utilized as an accelerator in the vulcanization process of natural rubber. It enhances the efficiency of sulfur vulcanization, improving the mechanical properties and thermal stability of rubber products .

- Chemical Manufacturing : It serves as an intermediate in the production of various chemicals, including solvents and surfactants. Its presence in manufacturing processes can improve yield and efficiency.

Case Study 1: O-Sulfation Reactions

A recent study demonstrated the effectiveness of diisopropyl sulfate (a derivative) in O-sulfation reactions involving carbohydrates. The research highlighted that DIPS could facilitate these reactions under mild conditions, resulting in high yields and purities of sulfated products .

Case Study 2: Antimicrobial Activity

In a controlled laboratory study, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential for developing new antimicrobial formulations .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | O-sulfation reactions | Enhanced electrophilicity |

| Medicinal Chemistry | Antimicrobial agent development | Potential new treatments for infections |

| Industrial Applications | Rubber vulcanization | Improved mechanical properties |

Mecanismo De Acción

The mechanism of action of diisopropyl sulfide involves its interaction with various molecular targets, primarily through its sulfur atom. The sulfur atom can form bonds with other atoms, facilitating various chemical reactions. In biological systems, it can interact with enzymes and proteins, potentially affecting their function.

Comparación Con Compuestos Similares

Similar Compounds

Diisopropyl disulfide: Contains an additional sulfur atom, forming a disulfide bond.

Dimethyl sulfide: A smaller molecule with similar properties but different reactivity.

Diethyl sulfide: Similar structure but with ethyl groups instead of isopropyl groups.

Uniqueness

Diisopropyl sulfide is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its reactivity and interactions with other molecules differ from those of similar compounds, making it valuable in specific applications.

Actividad Biológica

Diisopropyl sulfide (DIPS), with the molecular formula , is a compound that has garnered attention due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of DIPS, including its mechanisms of action, case studies, and relevant research findings.

This compound is an organosulfur compound that acts primarily as an alkylating agent. Its mode of action involves transferring alkyl groups to target molecules, which can lead to various biochemical modifications. Notably, DIPS is involved in O-sulfation , a crucial post-translational modification that affects the function of biomolecules such as proteins and polysaccharides .

Mechanism Overview

- Target of Action : DIPS interacts with nucleophilic sites on biomolecules.

- Mode of Action : Alkylation leading to the formation of sulfate byproducts.

- Biochemical Pathways : Involvement in O-sulfation processes, enhancing molecular recognition and signaling pathways .

Case Studies and Research Findings

-

Carcinogenic Potential :

- A significant body of research has linked diisopropyl sulfate (a related compound) to increased cancer risks. For instance, a study indicated a higher incidence of nasal cancers among workers exposed to diisopropyl sulfate in an isopropanol manufacturing plant .

- In animal studies, subcutaneous injections of diisopropyl sulfate resulted in local sarcomas in rats, with a high incidence observed after prolonged exposure .

- Skin Carcinogenicity :

- Biochemical Interactions :

Summary of Biological Effects

Propiedades

IUPAC Name |

2-propan-2-ylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-5(2)7-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWDPYKBIRQXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060808 | |

| Record name | Propane, 2,2'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Diisopropyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

120.00 to 122.00 °C. @ 760.00 mm Hg | |

| Record name | Diisopropyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

625-80-9 | |

| Record name | Diisopropyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2,2'-thiobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2,2'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2,2'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diisopropyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-78.1 °C | |

| Record name | Diisopropyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.